1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Description
1'H-Spiro[piro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride (CAS: 1268983-14-7) is a spirocyclic compound featuring a piperidine ring fused to a quinoxaline moiety. Its molecular formula is C₁₂H₁₅N₃O·2HCl, with a molecular weight of 290 and a purity of 95% . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications. Synthetically, it is derived via condensation reactions and intramolecular acyl transfer processes, as seen in analogous spiropiperidine scaffolds .
Properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;;/h1-4,13,15H,5-8H2,(H,14,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONDOPCXASYLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoxalin-2 (1h)-ones, which are structurally related, have diverse biological activities. This suggests that the compound may interact with multiple targets.
Mode of Action
Quinoxalin-2 (1h)-ones have been shown to act as photosensitizers, which means they can absorb light and transfer energy to other molecules. This property could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Quinoxalin-2 (1h)-ones have been involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation. These reactions could potentially affect various biochemical pathways.
Result of Action
Given the diverse biological activities of quinoxalin-2 (1h)-ones, it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride, also known as 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride, is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H16Cl2N3O
- Molecular Weight : 253.73 g/mol
- CAS Number : 1609403-99-7
The compound features a spiro configuration that combines a piperidine ring with a quinoxaline moiety, which is significant for its biological interactions. The structural uniqueness is thought to enhance binding affinity to various biological targets compared to linear analogs.
Anticancer Properties
Recent studies have indicated that spirocyclic compounds like 1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one exhibit potential anticancer activities. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of piperidine compounds showed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells when compared to standard chemotherapy agents like bleomycin. The spirocyclic structure was hypothesized to improve interaction with protein binding sites, thereby increasing efficacy .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or modulate receptor activities that are critical in tumor growth and survival pathways.
- Receptor Modulation : It has been suggested that compounds with similar structures can interact with various receptors in the central nervous system, potentially offering therapeutic effects for neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors containing both piperidine and quinoxaline functionalities. Various synthetic routes have been explored to optimize yield and purity:
- Three-component cycloaddition : A method involving the reaction of piperidine derivatives with quinoxaline precursors.
- Enamine reactions : These reactions have been employed to enhance the formation of the desired spirocyclic structure .
Case Studies and Research Findings
A review of recent literature highlights several key studies that have investigated the biological activities of this compound:
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among spirocyclic piperidine derivatives arise from the heterocyclic core (quinoxaline, quinoline, pyrrolopyridine) and substituents.
Table 1: Comparative Analysis of Spirocyclic Piperidine Derivatives
Key Observations:
Core Heterocycle: Quinoxaline (two nitrogen atoms) in the target compound provides distinct electronic properties compared to quinoline (one nitrogen) or pyrrolopyridine (fused pyrrole-pyridine). This affects binding affinity and metabolic stability . Quinoxaline derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier .
Salt Form: The dihydrochloride salt of the target compound improves solubility (~290 g/mol) compared to non-salt forms (e.g., free base molecular weight ~222). Hydrochloride salts (e.g., CAS 1175358-24-3) are common in drug formulations for enhanced bioavailability .
Synthetic Routes: Condensation Reactions: Used for quinoxaline derivatives (e.g., target compound) via o-phenylenediamine and diketones . Intramolecular Acyl Transfer: Key for spiropiperidine scaffolds, as demonstrated in 1'-acyl-1-benzyl-3',4'-dihydroquinolines .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Comparison
- Lipophilicity (LogP): The target compound’s predicted LogP of 0.00 suggests high polarity, aligning with its dihydrochloride salt form. In contrast, quinoline derivatives (LogP ~1.50) exhibit greater membrane permeability .
- Bioactivity: Quinoxaline derivatives are prioritized for neurological targets, while pyrrolopyridine analogs show promise in inhibiting ferroptosis (a form of cell death) .
Commercial and Research Relevance
- Suppliers : The target compound is available from suppliers like Shanghai Nianxing Industrial Co., Ltd., with prices varying by quantity (100 mg to 10 g) .
- Analogues: CAS 1175358-24-3: Marketed as a 95% pure hydrochloride salt for research use . Spiro[piperidine-4,4'-quinolin]-2'-one: Explored as an antioxidant agent .
Preparation Methods
Quinoxaline Core Formation via o-Phenylenediamine Condensation
The quinoxalin-3-one moiety is typically synthesized through the condensation of o-phenylenediamine derivatives with α-keto acids or 1,2-diketones. For instance, reacting 3,4-diaminobenzoic acid with ethyl pyruvate under acidic conditions yields 3-methylquinoxalin-2(1H)-one, a precursor for spirocyclization. Subsequent bromination at the methyl group (using N-bromosuccinimide in CCl₄) generates 3-bromomethylquinoxalin-2-one, enabling nucleophilic substitution with piperidine.
Key reaction parameters :
| Reactants | Conditions | Yield | Limitations |
|---|---|---|---|
| o-Phenylenediamine + ethyl pyruvate | Reflux in glacial acetic acid, 8 h | 72% | Limited functional group tolerance |
| 3-Methylquinoxalin-2-one + NBS | CCl₄, AIBN, 80°C, 3 h | 68% | Regioselectivity challenges |
Spirocyclization via Nucleophilic Aromatic Substitution
Brominated quinoxalinones undergo nucleophilic attack by piperidine under high-temperature conditions (160–180°C) to form the spiro junction. For example, 3-bromomethylquinoxalin-2-one reacts with piperidine in dimethylformamide (DMF) at 160°C for 12 h, achieving 58% yield. Steric hindrance at the quinoxaline C-3 position often necessitates prolonged reaction times.
Mamedov Rearrangement Strategy
Mechanism and Regiochemical Outcomes
The Mamedov rearrangement, involving 3-aroylquinoxalinones and alicyclic amines, offers a regiocontrolled pathway. 3-Benzoylquinoxalin-2-one (synthesized via Friedel–Crafts acylation) reacts with piperidine-4-carboxamide in refluxing acetic acid, inducing spirocyclization through aza-Michael addition. This method produces regioisomeric mixtures (6- vs. 7-substituted quinoxalines), resolved via column chromatography.
Optimized conditions :
| Parameter | Value | Impact |
|---|---|---|
| Solvent | Acetic acid | Enhances electrophilicity of aroyl group |
| Temperature | 120°C, 4 h | Balances reaction rate and decomposition |
| Catalyst | None required | Simplifies purification |
X-ray Crystallographic Validation
Single-crystal X-ray analysis of intermediates confirms the spiro configuration. For example, the dihedral angle between the piperidine and quinoxaline planes in 6-(piperidin-4-yl)spiroquinoxalinone is 89.5°, indicating orthogonal geometry.
Multicomponent Reaction Pathways
One-Pot Assembly Using Isatin Derivatives
A three-component reaction employing isatin, piperidine-4-amine, and 2-nitrobenzaldehyde under microwave irradiation (150 W, 120°C, 20 min) yields the spiro framework in 65% yield. The nitro group is subsequently reduced (H₂/Pd-C) to the amine, followed by cyclocondensation to form the quinoxalinone.
Advantages :
- Eliminates intermediate isolation
- Improves atom economy (78% vs. 62% stepwise)
Modern Synthetic Techniques
High-Speed Ball Milling (HSBM)
Mechanochemical synthesis via HSBM achieves spirocyclization in 30 min (vs. 12 h thermally). A stoichiometric mixture of 3-bromomethylquinoxalin-2-one and piperidine is milled with ZrO₂ balls (500 rpm), yielding 71% product.
Continuous Flow Synthesis
Microfluidic reactors (0.5 mL/min flow rate, 180°C) enable scalable production (85% conversion in 2 min residence time). This method reduces side products from thermal degradation.
Post-Synthetic Modifications
Salt Formation
The free base is treated with 2 equiv HCl in anhydrous ethanol at 0°C, precipitating the dihydrochloride salt (mp 248–250°C). Lyophilization ensures hygroscopic stability.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical condensation | 58 | 95 | Moderate |
| Mamedov rearrangement | 63 | 98 | High |
| Multicomponent MW | 65 | 97 | Low |
| HSBM | 71 | 99 | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
